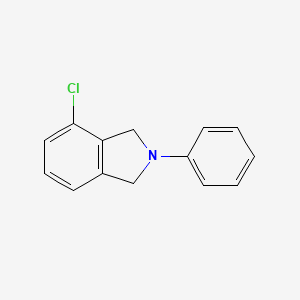
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole, 4-chloro-2,3-dihydro-2-phenyl- , also known as 2,3-dihydro-1H-indole , is a heterocyclic compound with the chemical formula C₈H₉N . It belongs to the indole family and exhibits intriguing structural features. The molecule consists of a fused benzene ring (phenyl group) and a five-membered nitrogen-containing ring (isoindole) .
Synthesis Analysis
The synthesis of 1H-Isoindole derivatives involves various methods. One notable approach is the Fischer indole synthesis . For instance, the optically active cyclohexanone can react with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH). This reaction yields the corresponding tricyclic indole compound .
Molecular Structure Analysis
The molecular structure of 1H-Isoindole, 4-chloro-2,3-dihydro-2-phenyl- is characterized by its bicyclic arrangement. The phenyl group and the isoindole ring are fused together, resulting in a compact and intriguing geometry. Researchers have studied its stereochemistry and conformational preferences to understand its properties and reactivity .
Chemical Reactions Analysis
1H-Isoindole derivatives participate in diverse chemical reactions. These include electrophilic aromatic substitutions, cyclizations, and functional group transformations. Researchers have explored the regioselectivity and reaction pathways of this compound. Notably, the chloro substituent at position 4 influences its reactivity patterns .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Heparanase Inhibition and Anti-angiogenic Effects
Compounds derived from 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, similar in structure to the specified compound, have been identified as potent inhibitors of the enzyme heparanase. These inhibitors exhibit significant anti-angiogenic effects, which could be beneficial in treating diseases associated with abnormal angiogenesis, such as cancer. For example, specific derivatives have shown high selectivity and potent inhibitory activity, highlighting their potential as therapeutic agents (Courtney et al., 2004).
Synthetic Applications
The versatile reactivity of isoindole derivatives, such as 3-chloro-2-phenyl-isoindole-1-carbaldehyde, underlines their importance in organic synthesis. These compounds can be transformed into various phthalimide derivatives through reactions with reducing or alkylating agents. This unique reactivity profile enables the selective synthesis of novel compounds, demonstrating the utility of isoindole derivatives in expanding the toolkit of synthetic chemistry (Baglai et al., 2012).
Halogen Bonding and Supramolecular Chemistry
Isoindole derivatives with halogen substituents, such as 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones, play a significant role in the study of halogen bonding. These compounds contribute to the formation of supramolecular architectures through intermolecular interactions, including halogen bonds. Such studies are crucial for the design of new materials and understanding molecular recognition processes (Gurbanov et al., 2021).
Antiviral Research
Although not directly related to the specific compound mentioned, research on isoindole-1,3-dione derivatives has explored their potential as inhibitors of the human immunodeficiency virus (HIV) integrase. This highlights the broader applicability of isoindole derivatives in medicinal chemistry, even though the specific activities may vary widely between different structural analogs (Penta et al., 2013).
Safety and Hazards
1H-Isoindole derivatives should be handled with care due to their potential toxicity. Researchers must follow safety protocols when working with these compounds. Specific hazards may include skin and eye irritation, inhalation risks, and environmental impact. Proper protective equipment and disposal procedures are essential .
Propiedades
IUPAC Name |
4-chloro-2-phenyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-14-8-4-5-11-9-16(10-13(11)14)12-6-2-1-3-7-12/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIKZHMJLCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylisoindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2774685.png)

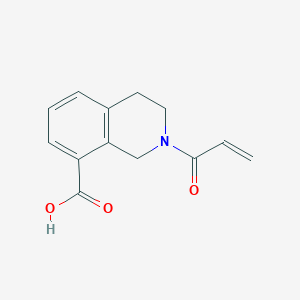
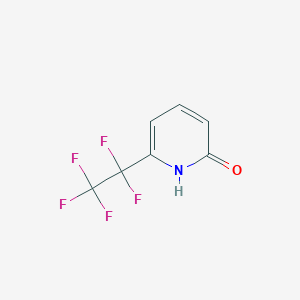
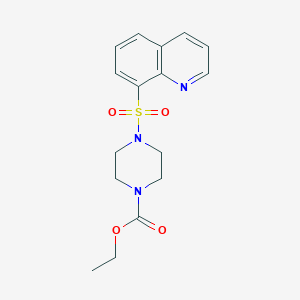
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2774692.png)


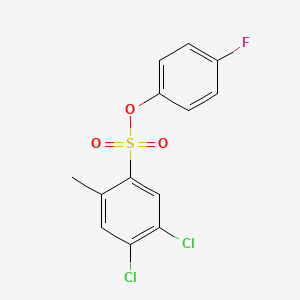
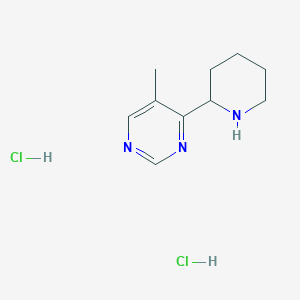
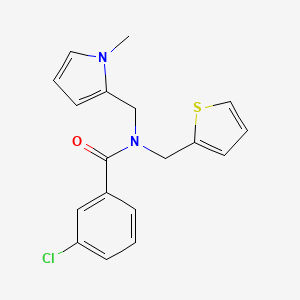
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)